EMCS crosslinker, also known as Mal-heptanoic NHS ester, is a non-cleavable, water insoluble, heterobifunctional protein crosslinking reagent that is commonly used to crosslink haptens to carrier proteins and enzymes to antibodies. EMCS crosslinking reagent's NHS ester and maleimide reactive groups react with amino and sulfhydryl moieties, respectively. The EMCS Crosslinker may be useful in the development of antibody drug conjugates (ADCs).
Synthesis Analysis
Reaction with primary amines: The NHS ester readily reacts with primary amines at physiological pH, forming stable amide bonds. This reaction is commonly used for conjugating the molecule to lysine residues in proteins or peptides. []
Reaction with sulfhydryl groups: The maleimide group selectively reacts with sulfhydryl groups at near neutral pH, creating stable thioether bonds. This reaction is commonly employed for conjugating the molecule to cysteine residues in proteins or peptides. []
Physical and Chemical Properties Analysis
Hydrolytic stability: The compound exhibits sufficient stability in aqueous solutions for successful conjugation reactions, although its ester portion is susceptible to hydrolysis. []
Applications
Protein conjugation: It's widely used to create antibody-drug conjugates [], link proteins to surfaces for biosensors [], and couple proteins to fluorescent dyes for imaging studies.
Peptide conjugation: Researchers use it to conjugate peptides to carrier proteins for enhanced immunogenicity in vaccine development. []
Surface modification: It modifies surfaces with specific functional groups, enabling the immobilization of biomolecules for applications like biosensors and microarrays. [, ]
Future Directions
Developing more stable analogs: Exploring alternative ester groups with enhanced hydrolytic stability can broaden its application in aqueous environments. []
Compound Description: SMCC is a heterobifunctional crosslinker containing both a succinimidyl ester and a maleimide group. It is commonly used for conjugating proteins or peptides to other molecules, such as antibodies or drugs. []
Compound Description: GMBS is another heterobifunctional crosslinker containing a maleimide group and a sulfo-NHS ester. This compound is also commonly used for conjugating proteins or peptides to other molecules. []
6-Maleimidohexanoic acid 4-nitrophenyl ester
Compound Description: This compound is an active ester derivative of 6-maleimidohexanoic acid, where the N-hydroxysuccinimide group is replaced with a 4-nitrophenyl ester. This modification can alter the reactivity and hydrolysis properties of the ester group. []
Compound Description: This compound is another active ester derivative of 6-maleimidohexanoic acid, where the N-hydroxysuccinimide group is replaced with N-hydroxy-5-norbornene-endo-2,3-dicarboximide ester. This modification can influence the reactivity and stability of the ester group. []
6-Maleimidohexanoic acid pentafluorophenyl ester
Compound Description: This active ester derivative of 6-maleimidohexanoic acid replaces the N-hydroxysuccinimide group with a pentafluorophenyl ester, which is known for its enhanced reactivity and stability in aqueous solutions. []
Relevance: This compound maintains the maleimide functionality found in 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, allowing for targeted thiol modification. The key distinction lies in the use of a pentafluorophenyl ester, which significantly improves both reactivity and stability in aqueous environments compared to 6-Maleimidohexanoic acid N-hydroxysuccinimide ester. []
Compound Description: EMCS-Bz-EDTA is a bifunctional chelating agent that contains a maleimide group for conjugation to thiol groups and EDTA for chelating metal ions, particularly indium-111 (111In). It is used for radiolabeling antibodies for in vivo studies. []
Relevance: While both EMCS-Bz-EDTA and 6-Maleimidohexanoic acid N-hydroxysuccinimide ester share the maleimide group for thiol reactivity, their applications differ. EMCS-Bz-EDTA is primarily used for radiolabeling with 111In due to its EDTA chelating group. Conversely, 6-Maleimidohexanoic acid N-hydroxysuccinimide ester focuses on bioconjugation through its N-hydroxysuccinimide ester, highlighting their distinct functionalities despite sharing a reactive group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eltanexor is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by (1E)-3-amino-3-oxo-2-(pyrimidin-5-yl)prop-1-en-1-yl and 3,5-bis(trifluoromethyl)phenyl groups at positions 1 and 3, respectively. It is a second-generation exportin 1 inhibitor that is currently in phase II clinical trial for the treatment of patients with higher relapsed/refractory myelodysplastic neoplasms. It has a role as an exportin 1 inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of (trifluoromethyl)benzenes, a member of triazoles, a member of pyrimidines, an enamide and a primary carboxamide. Eltanexor is under investigation in clinical trial NCT02649790 (Study of the Safety, Tolerability and Efficacy of KPT-8602 in Patients With Relapsed/refractory Cancer Indications). Eltanexor is an orally bioavailable inhibitor of exportin-1 (XPO1; chromosome region maintenance 1 protein homolog; CRM1), with potential antineoplastic activity. Upon administration, eltanexor binds to the XPO1 cargo binding site, which prevents the XPO1-mediated nuclear export of cargo proteins such as tumor suppressor proteins (TSPs), including p53, p73, BRCA1/2, pRB, FOXO, and other growth regulatory proteins and leads to their selective accumulation in the nuclei of tumor cells. As a selective inhibitor of nuclear export (SINE), KPT-8602 restores the nuclear localization and function of tumor suppressing proteins which leads to the induction of apoptosis in tumor cells. XPO1, the major export factor that transports proteins from the nucleus to the cytoplasm, is overexpressed in a variety of cancer cell types while minimally expressed in normal, healthy cells. The export of tumor suppressor proteins into the cytoplasm prevents them from initiating apoptosis and leads to uncontrolled tumor cell proliferation.
Eltenac is a non-selective COX inhibitor (IC50 = 0.03 µM for both COX-1 and COX-2 in isolated human whole blood) and a non-steroidal anti-inflammatory drug (NSAID). In vivo, eltenac (1 mg/kg) reduces lameness in horses with tendinitis, pododermatitis, navicular disease, non-infectious arthritis, degenerative joint disease, phalanx fracture, and osteochondrosis. It also reduces castration-induced edema in horses. Formulations containing eltenac have been used in the treatment of postoperative swelling in horses. Eltenac is a cyclooxygenase (COX) inhibitor potentially for the treatment of pain.
Elubrixin, also known as SB-656933 or SB-656933-AAF, is a interleukin 8 inhibitor and CXCR2 selective antagonist, which is potentially useful for Inflammatory bowel disease therapies. Elubrixin inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. demonstrates dose-dependent effects on neutrophil activation and recruitment within a well-tolerated dose range. SB-656933 may be an effective agent in neutrophil-predominant diseases.
Eltrombopag is a small molecule agonist of the c-mpl (TpoR) receptor, which is the physiological target of the hormone thrombopoietin. It has been developed for certain conditions that lead to thrombocytopenia (abnormally low platelet counts).
Eluxadoline is an amino acid amide obtained by the formal condensation of the carboxy group of 4-carbamoyl-2,6-dimethyl-L-phenylalanine with the secondary amino group of 2-methoxy-5-({[(1S)-1-(4-phenylimidazol-2-yl)ethyl]amino}methyl)benzoic acid. It has mixed opioid receptor activity and is used for treatment of irritable bowel syndrome with diarrhoea. It has a role as a mu-opioid receptor agonist, a delta-opioid receptor antagonist, a kappa-opioid receptor agonist and a gastrointestinal drug. It is a member of imidazoles, a methoxybenzoic acid, a member of benzamides, a L-phenylalanine derivative and an amino acid amide. Eluxadoline is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Other substances substance. Eluxadoline is a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and a-delta opioid receptor antagonist indicated for use in diarrhea-predominant irritable bowel syndrome (IBS-D). The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid response in the central nervous system and peripherally in the gastrointestinal system. Agonism of peripheral mu-opioid receptors results in reduced colonic motility, while antagonism of central delta-opioid receptors results in improved analgesia, making eluxadoline usable for the symptoms of both pain and diarrhea characteristic of IBS-D. Marketed under the tradename Viberzi (FDA), eluxadoline is an antimotility agent that decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale. Eluxadoline is a mu-Opioid Receptor Agonist. The mechanism of action of eluxadoline is as an Opioid mu-Receptor Agonist. Eluxadoline is a mixed opioid receptor agonist (mu) and antagonist (delta) that is used to treat diarrhea-predominant irritable bowel disease. Eluxadoline is associated with a low rate of serum aminotransferase elevations that appear to be due to isolated instances of sphincter of Oddi spasm and/or pancreatitis that occurs most frequently in persons without a gallbladder.